molecular formula C11H16FNO B2433810 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-54-5

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2433810
M. Wt: 197.253
InChI Key: IGXBFUQDCBANEE-MRVPVSSYSA-N
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Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, also known as FMA, is a chemical compound that belongs to the class of phenethylamines. FMA is a relatively new psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts by inhibiting the reuptake of serotonin and dopamine, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which results in the modulation of various physiological and behavioral processes.

Biochemical And Physiological Effects

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been shown to have several biochemical and physiological effects, including increased serotonin and dopamine levels in the brain, increased neuronal activity, and modulation of various neurotransmitter systems. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its selectivity for serotonin and dopamine reuptake inhibition, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its limited availability, the need for specialized equipment for its synthesis, and the lack of information on its long-term effects.

Future Directions

For research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine include the investigation of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, the characterization of its long-term effects, and the development of more efficient synthesis methods. Additionally, the development of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine analogs and the investigation of their pharmacological properties could provide valuable insights into the mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.
Conclusion:
In conclusion, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a promising psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the pharmacological properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.

Synthesis Methods

The synthesis method of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methyl-1-propanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXBFUQDCBANEE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

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